Congo red

Catalog No.
S524203
CAS No.
573-58-0
M.F
C32H24N6NaO6S2
M. Wt
675.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Congo red

CAS Number

573-58-0

Product Name

Congo red

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate

Molecular Formula

C32H24N6NaO6S2

Molecular Weight

675.7 g/mol

InChI

InChI=1S/C32H24N6O6S2.Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44);

InChI Key

VHDJUIBOMRHIST-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na+]

Solubility

Sol in ethanol; very slightly sol in acetone; practically insol in ether
1 G SOL IN ABOUT 30 ML WATER
10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanol
In water= 1.16X10+5 mg/l at 25 °C

Synonyms

Congo Red, Red, Congo

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Congo red is 696.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ethanol; very slightly sol in acetone; practically insol in ether1 g sol in about 30 ml water10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanolin water= 1.16x10+5 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56651. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates. It belongs to the ontological category of azo compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Congo Red in Amyloid Research

  • Detection of Amyloid Deposits

    One of the most significant uses of Congo red is in identifying amyloid deposits in tissue samples. When Congo red binds to specific features of amyloid fibrils, it exhibits a characteristic apple-green birefringence under polarized light microscopy [Science Magazine, Congo Red | Science | AAAS, ]. This visual indicator allows researchers to quickly identify potential amyloid presence in tissues.

  • Understanding Amyloid Structure

    While Congo red is a valuable tool for detection, the exact mechanism of its binding to amyloids remains a topic of investigation. Despite numerous proposals, there is no definitive X-ray crystal structure to settle the matter [National Institutes of Health, Congo Red and amyloids: history and relationship, ]. Further research on the binding process could provide insights into the structure and formation of amyloids.

  • Limitations of Congo Red

    It's important to note that Congo red staining alone is not sufficient for a definitive diagnosis of amyloidosis. Other techniques, such as immunohistochemistry and electron microscopy, are often needed for confirmation [National Institutes of Health, Congo Red and amyloids: history and relationship, ]. Additionally, Congo red staining can sometimes produce artifacts that can be misleading.

Other Scientific Research Applications

Beyond amyloidosis research, Congo red has some other applications in scientific research:

  • Microbiological Applications

  • Differential Media

Congo red is an organic compound classified as an azo dye, specifically the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid). Its chemical formula is C32H22N6Na2O6S2\text{C}_{32}\text{H}_{22}\text{N}_{6}\text{Na}_{2}\text{O}_{6}\text{S}_{2} with a molecular weight of approximately 696.68 g/mol . Congo red is known for its water solubility, yielding a red colloidal solution, and it exhibits greater solubility in organic solvents. Historically, it was synthesized in 1883 by Paul Böttiger as a textile dye but has since fallen out of favor due to its carcinogenic properties. Nevertheless, it remains significant in histological staining and as a pH indicator, changing color from blue below pH 3.0 to red above pH 5.0 .

, particularly those involving its azo linkage. It can participate in reduction reactions where the azo bonds are broken, resulting in color changes and the formation of aromatic amines . Additionally, Congo red can form colloidal complexes with di- and tri-valent cations under acidic and alkaline conditions . Its interactions with proteins and polysaccharides also yield significant results, particularly in biological assays.

Congo red exhibits notable biological activities, particularly in the context of amyloid detection. It binds to beta-pleated sheets commonly found in amyloid fibrils, which is crucial for diagnosing amyloidosis. The binding results in a characteristic apple-green birefringence when viewed under polarized light . Furthermore, studies have indicated that Congo red can affect metabolic processes in microorganisms, such as inhibiting growth and photosynthesis in green microalgae like Chlorella vulgaris at specific concentrations .

The synthesis of Congo red involves the azo coupling of bis(diazonium) derivatives of benzidine with naphthionic acid. Initially, a blue dye is produced which is then converted into the red disodium salt during the salting-out process using sodium chloride . This method highlights the importance of controlling reaction conditions to achieve the desired dye properties.

Congo red has several applications across different fields:

  • Histology: It is widely used for staining amyloid deposits in tissue samples.
  • pH Indicator: Its color change properties make it useful for indicating pH levels.
  • Diagnostic Tool: Recent studies suggest potential applications in detecting misfolded proteins associated with diseases like Alzheimer's and preeclampsia .
  • Research: Used in flow cytometry for detecting various microorganisms.

Congo red's interactions with biological molecules have been extensively studied. It forms stable complexes with proteins and carbohydrates, which can be utilized for diagnostic purposes. For instance, its ability to bind to specific bacterial structures allows for the identification of pathogens like Shigella flexneri through unique lipopolysaccharide binding . Additionally, its aggregation behavior due to hydrophobic interactions contributes to its metachromatic properties.

Congo red shares structural similarities with other azo dyes but is unique due to its specific binding properties and applications. Here are some similar compounds:

Compound NameChemical StructureUnique Features
Direct Red 28Azo dye similar structureCommonly used for cotton dyeing
Acid Red 27Azo dyeUsed primarily in food coloring
Methyl OrangeAzo dyeServes as a pH indicator but not amyloid-specific
Sudan IIIAzo dyePrimarily used for staining lipids

Congo red's distinct ability to interact with amyloid fibrils sets it apart from these compounds, making it invaluable for specific diagnostic applications .

Benzidine-Based Synthesis Pathways

The chemical synthesis of Congo red represents a sophisticated example of azo dye chemistry, involving a two-step process that demonstrates the fundamental principles of diazotization and azo coupling reactions. The synthesis pathway is built upon benzidine as the primary aromatic diamine precursor, coupled with 1-naphthylamine-4-sulfonic acid (naphthionic acid) to produce the characteristic azo linkages that define the compound's chromophoric properties [2] [11] [12].

The synthesis begins with the preparation of benzidine, which serves as the central building block for Congo red formation [11]. Benzidine itself is produced through a two-step process from nitrobenzene, where nitrobenzene is first converted to 1,2-diphenylhydrazine using iron powder as the reducing agent, followed by treatment with mineral acids to induce a rearrangement reaction that produces 4,4'-benzidine through what is described as a [3] [3] sigmatropic reaction [11]. This preparatory step is crucial because benzidine provides the bis-aromatic amine structure necessary for the subsequent diazotization and coupling reactions.

The first major step in Congo red synthesis involves the diazotization of benzidine to form the corresponding bis(diazonium) salt [12] [13] [14]. This process requires precise control of reaction conditions, particularly temperature and pH, to ensure successful formation of the reactive diazonium intermediate. The diazotization is typically carried out at temperatures between 0-5°C in an ice-water bath, with the benzidine first being converted to benzidine hydrochloride by dissolution in boiling water containing concentrated hydrochloric acid [12] [14]. The benzidine hydrochloride solution is then cooled to the required low temperature, and additional concentrated hydrochloric acid is added to maintain the strongly acidic conditions necessary for diazotization [14].

The diazotization reagent, sodium nitrite, is then introduced to the cold, acidic benzidine solution to generate the bis(diazonium) salt [12] [13] [14]. This reaction produces the highly reactive diazonium intermediate that serves as the electrophilic component in the subsequent coupling reaction. The formation of the diazonium salt is a critical step that must be conducted under carefully controlled conditions, as diazonium compounds are inherently unstable and can decompose if not properly managed [13] [15].

The second major step involves the coupling reaction between the bis(diazonium) salt and naphthionic acid (1-naphthylamine-4-sulfonic acid) [12] [14]. Prior to coupling, the naphthionic acid must be converted to its sodium salt (sodium naphthionate) by dissolution in a minimum amount of 5% sodium hydroxide solution [14]. This conversion is necessary to provide the appropriate nucleophilic coupling partner and to ensure proper pH conditions for the coupling reaction.

The coupling reaction represents an electrophilic aromatic substitution mechanism where the diazonium ion attacks the activated aromatic ring of the naphthionate [15]. This reaction proceeds through a two-step mechanism, with the initial attack of the diazonium ion on the aromatic ring being the rate-determining step [15]. The coupling reaction results in the formation of two azo linkages (-N=N-), creating the extended conjugated system that gives Congo red its characteristic red color and spectroscopic properties.

The overall stoichiometry of the Congo red synthesis involves one molecule of benzidine coupling with two molecules of naphthionic acid, reflecting the bis-diazonium nature of the benzidine precursor [12] [16]. This 1:2 stoichiometric relationship is critical for achieving complete conversion and optimal yield of the desired product. The reaction can be represented by the formation of the bis(diazonium) derivative of benzidine followed by treatment with naphthionic acid to yield the final Congo red product [2].

The synthetic pathway produces Congo red as the sodium salt of 3,3'-([1,1'-biphenyl]-4,4'-diyl)bis(4-aminonaphthalene-1-sulfonic acid), with the molecular formula C₃₂H₂₂N₆Na₂O₆S₂ and a molecular weight of 696.664 g/mol [2] [17]. The compound exists as a water-soluble red powder that yields a red colloidal solution, with greater solubility observed in organic solvents compared to water [2].

The benzidine-based synthesis pathway was particularly significant because it established the foundation for an entire class of direct dyes that revolutionized textile manufacturing [18] [9]. The success of this synthetic approach led to the development of numerous related compounds, all based on the same fundamental diazotization-coupling methodology but employing different coupling components to achieve various colors and properties [5].

Alternative synthetic approaches have been investigated to replace benzidine-based pathways due to the carcinogenic properties of benzidine [18] [19]. Research has focused on using other diamines such as 4,4'-diaminocarbanilide, diaminostilbenedisulphonic acid, and diaminodiphenylamine sulphonic acid as potential replacements for benzidine in dye synthesis [18]. These investigations have led to the development of non-benzidinic analogues that attempt to replicate the desirable properties of Congo red while eliminating the associated health risks [18] [19].

The synthesis of non-benzidinic homologues of Congo red has involved compounds such as 4,4'-diaminobenzanilide, which undergoes bis-diazotization followed by coupling with sodium naphthionate in a similar two-step process [18]. These alternative synthetic routes have demonstrated that it is possible to achieve similar chromatic and application properties using less hazardous precursor materials, though the complete replacement of benzidine-based dyes has proven challenging due to the specific structural requirements for achieving optimal color and fastness properties [19].

The industrial implementation of benzidine-based Congo red synthesis required significant process optimization to achieve commercial viability [10]. Manufacturing considerations included raw material requirements, utility needs, infrastructure specifications, machinery and technology requirements, manpower allocation, packaging protocols, and transportation logistics [10]. The synthesis process needed to be scaled up from laboratory conditions to industrial production levels while maintaining product quality and managing the associated safety risks of working with benzidine and other hazardous chemicals.

Transition from Industrial Dye to Biomedical Tool

The transformation of Congo red from a purely industrial textile dye to an essential biomedical diagnostic tool represents one of the most remarkable examples of serendipitous scientific discovery leading to paradigm shifts in medical practice. This transition fundamentally altered the compound's significance and application, evolving from a commercial product valued for its aesthetic properties to a critical diagnostic reagent that remains the gold standard for amyloidosis detection nearly a century after its initial medical application was discovered.

The pivotal moment in this transition occurred in 1922 through the work of Hans Hermann Bennhold, a physician working in Hamburg, Germany [1] [20] [21]. Bennhold's discovery emerged from his investigation of an established clinical test used to measure blood volume, which involved intravenous injection of Congo red solution followed by monitoring its concentration in the blood at specific intervals [20]. While Bennhold initially stated that he was investigating what happened to Congo red in the body, he later revealed that he was actually exploring the potential value of the test as an indicator of liver function [20].

The serendipitous nature of Bennhold's discovery became apparent during an autopsy examination of a patient who died twenty hours after receiving an intravenous Congo red injection [20]. The autopsy revealed distinct red areas in the liver, spleen, and kidneys that were visible in unstained frozen sections and corresponded precisely with sites of amyloid deposition that had been identified using the conventional staining method of that era, which involved detection of metachromasia with methyl violet [20]. This correlation between Congo red accumulation and amyloid deposits was entirely unexpected and represented the first recognition of Congo red's specific affinity for amyloid structures.

Bennhold's subsequent investigations revealed that Congo red disappeared from the blood significantly faster in patients with amyloidosis compared to patients without the condition [20]. This observation led to the development of Bennhold's intravenous Congo red test, which became a standard clinical investigation for amyloidosis and remained in use until the late 1960s [20]. The test's principle was based on the preferential binding of Congo red to amyloid deposits, resulting in more rapid clearance from the circulation in patients with significant amyloid burden.

The mechanism underlying Congo red's specific interaction with amyloid involves hydrogen bonding between the dye molecules and the beta-pleated sheet structures characteristic of amyloid fibrils [21] [22]. The beta-pleated sheets of amyloid are uniquely suitable in size and shape to accommodate Congo red molecules, which become held within the lattice work of the beta-pleated sheet structure [21]. This specific molecular interaction differs fundamentally from the electrostatic binding mechanisms that characterize Congo red's interaction with textile fibers, representing a distinct physicochemical phenomenon that underlies the dye's diagnostic utility.

The transition from textile to biomedical applications required significant methodological development to optimize Congo red staining for histological applications. Bennhold's initial staining method was difficult to implement and often detected materials other than amyloid, leading to the need for continuous refinement of the technique [20]. Major improvements were introduced by Highman in 1946, who developed enhanced methodologies that improved the specificity and reliability of Congo red staining [20] [21]. Further refinements were contributed by Puchtler, Sweat and Levine in 1962, and by Stokes in 1976, gradually helping to popularize Congo red staining and establish standardized laboratory procedures [20].

The development of Congo red as a biomedical tool was characterized by the discovery of its unique optical properties when bound to amyloid. Congo red-stained amyloid exhibits characteristic apple-green birefringence when examined under polarized light microscopy, a property that significantly enhances the diagnostic specificity of the staining technique [20] [23]. This birefringence represents an intrinsic property of the amyloid fibril-Congo red complex and provides a distinctive optical signature that allows for definitive identification of amyloid deposits [21].

The specificity of Congo red for amyloid detection has been enhanced through the development of advanced microscopic techniques. Texas Red-filtered fluorescence microscopy has been demonstrated to increase both the diagnostic sensitivity and specificity of Congo red staining by enhancing amyloid-specific congophilia while not enhancing nonspecific binding [24]. This enhancement likely involves the specific spatial orientation of Congo red molecules within amyloid structures and the fluorochrome properties of the dye, which become apparent only when the dye is properly bound to amyloid fibrils [24].

The biomedical applications of Congo red have expanded beyond simple amyloid detection to include sophisticated diagnostic procedures that combine Congo red staining with immunohistochemical techniques [22]. These combined approaches allow for both the identification of amyloid deposits and the classification of specific amyloid types, which is critical for determining appropriate therapeutic approaches for different forms of amyloidosis [22]. The development of Congo red-immunohistochemistry double staining methods has improved diagnostic accuracy by allowing pathologists to focus on Congo red-positive areas when evaluating immunohistochemical results, thereby avoiding false-positive interpretations [22].

The transition of Congo red from industrial to biomedical applications also involved recognition of its utility in microbiological applications. Congo red has been found to bind to the lipopolysaccharide structure of virulent Shigella flexneri serotype 2a, providing a rapid detection method for this pathogenic organism [25]. Additionally, Congo red has been utilized as a viability test for yeast in suspension and has found applications in biochemistry for conformational studies of nucleotide-binding enzymes [17].

The economic implications of Congo red's transition from textile to biomedical applications represent a fundamental shift in value proposition. While the compound's use in textile applications was discontinued in the 1970s due to the carcinogenic properties of benzidine, its biomedical applications have become increasingly valuable as essential diagnostic tools [9] [20]. Congo red staining kits are now manufactured specifically for laboratory use as qualitative histologic stains, representing a specialized, high-value market compared to the bulk commodity market that characterized its textile applications [21].

Recent research has explored the potential for Congo red to serve as a model compound for advanced drug delivery systems. Studies have investigated the use of Congo red's self-assembling properties as supramolecular carriers for aim-oriented drug transportation to targets marked by specific immune complexes [26]. These investigations have demonstrated that Congo red can accumulate and retain in inflammation areas marked by deposits of specific immune complexes, suggesting potential applications in targeted chemotherapy approaches [26].

The regulatory landscape surrounding Congo red reflects its dual nature as both a hazardous industrial chemical and an essential medical diagnostic tool. Current regulations classify Congo red as a potential carcinogen for industrial applications while recognizing its critical importance for in vitro diagnostic use in medical laboratories [21] [17]. This regulatory framework acknowledges the risk-benefit analysis that favors continued use in controlled medical settings where the diagnostic benefits outweigh the potential risks associated with occupational exposure.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Red to red-brown solid; [ChemIDplus] Yellowish-red in water or orange in ethanol; [HSDB]

Color/Form

BROWNISH-RED POWDER; IN WATER YELLOWISH-RED & IN ETHANOL ORANGE

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

675.10964414 g/mol

Monoisotopic Mass

675.10964414 g/mol

Heavy Atom Count

47

Odor

ODORLESS

Appearance

Solid powder

Melting Point

>360 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3U05FHG59S

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Therapeutic Uses

Dyes
/SRP: FORMER USE/: AS MUCH AS 80% OF INJECTED DOSE CAN BE RETAINED BY ABNORMAL AMYLOID DEPOSIT. THUS, DYE WILL DISAPPEAR MORE RAPIDLY FROM BLOOD OF AFFECTED PT THAN IT DOES FROM NORMAL INDIVIDUAL. IN AMYLOID GROWTHS IN LIVER, NO DYE...IN URINE; IN AMYLOID GROWTHS IN KIDNEYS, SUBSTANTIAL AMT APPEAR IN URINE.
MEDICATION (VET): HEMOSTATIC AGENT
Test for amyloidosis and for achlorhydria. ... Use of Congo Red ... as pharmaceutical colorant is not permitted by the FDA or the European Economic Community.

Pharmacology

Congo Red is the sodium salt of benzidinediazo-bis-1-naphthylamine-4-sulfonic acid; a diazo dye that is red in alkaline solution and blue in acid solution and used especially as an indicator and as a biological stain.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

573-58-0

Metabolism Metabolites

Congo red, an azo dye derived from benzidine, and 2-azoxyfluorene, a derivative of 2-aminofluorene, were reduced during overnight incubation with a suspension of rat intestinal bacteria. HPLC and uv spectral analysis verified the presence of benzidine in the extracts of the Congo red incubations. ... Extracts of the Congo red incubations were mutagenic toward Salmonella typhimurium TA1538 in the presence of post-mitochondrial activating system, but Congo red was not mutagenic without this reductive pretreatment. ... The utility of the Ames test in screening for potential mutagens may be expanded by a reductive pretreatment utilizing cecal bacteria.

Wikipedia

Congo_red

Drug Warnings

Anaphylactic shock, substernal pain, cold sweat, visual impairment, vomiting. Fatal after intravenous use.

Methods of Manufacturing

BENZIDINE IS DOUBLY DIAZOTIZED & COUPLED WITH 4 -AMINO-1-NAPHTHALENESULFONIC ACID. RESULTING BISAZO ACID IS THEN CONVERTED TO DISODIUM SALT.
Initially made by coupling two moles of naphthionic acid to one of tetraazotized benzidine. Currently, due to health and environmental considerations a hydrazobenzene rearrangement, in which benzidine is not isolated, is substituted for the benzidine.

General Manufacturing Information

1-Naphthalenesulfonic acid, 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[4-amino-, sodium salt (1:2): ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
SOL DYE TAKEN UP DIRECTLY BY FIBERS, PRESUMABLY DUE TO SELECTIVE ADSORPTION. USUALLY APPLIED TO COTTON OR...(COTTON-WOOL MIXT). DYEING ASSISTANTS...SODIUM CHLORIDE OR SODIUM SULFATE ARE USED TO OBTAIN HIGHER CONCN OF DYE ON FIBERS. /DIRECT DYE/

Interactions

eta-Amyloid peptides are neurotoxic when applied to primary cultures of hippocampal neurons from the embryonic rat. This neurotoxic effect can be inhibited completely by certain dyes. ... The most potent of these are Congo Red and Congo Rubin. ... Congo red also inhibits the neurotoxic effects of the human pancreatic amylodiogenic peptide amylin. It is postulated that these dyes, by interacting with the beta-pleated sheet structure of amylodiogenic peptides, prevent aggregation and hence neurotoxicity.
beta-Amyloid (beta A) is normally produced as a nontoxic soluble peptide. In Alzheimer disease, beta A aggregates and accumulates in the brain as inert diffuse plaques or compact plaques associated with neurodegenerative changes. To determine the relationship of neurotoxicity to the physical state of beta A ... creation of (1) nonamyloidogenic amorphous aggregates of beta A (amorphous beta A, Am-beta A) analogous to diffuse plaques and (2) amyloidogenic fibrils of beta A (fibrillar beta A, Fib-beta A) analogous to compact plaques. In primary rat hippocampal culture, Fib-beta A was neurotoxic, where as Am-beta A was not toxic. Fib-beta A caused significant loss of synapses in viable neurons, while Am beta-A had no effect on synapse number. The amyloid fibril binding dye Congo red inhibited Fib-beta A neurotoxicity by inhibiting fibril formation or by binding to preformed fibrils. Congo red also inhibited the pancreatic islet cell toxicity of diabetes associated amylin, another type of amyloid fibril. These results indicate that beta A neurotoxicity requires fibril formation.

Dates

Modify: 2023-08-15
1: Clement CG, Truong LD. An evaluation of Congo red fluorescence for the diagnosis of amyloidosis. Hum Pathol. 2014 Aug;45(8):1766-72. doi: 10.1016/j.humpath.2014.04.016. Epub 2014 May 8. PubMed PMID: 24935061.
2: Reichhardt C, Jacobson AN, Maher MC, Uang J, McCrate OA, Eckart M, Cegelski L. Congo Red Interactions with Curli-Producing E. coli and Native Curli Amyloid Fibers. PLoS One. 2015 Oct 20;10(10):e0140388. doi: 10.1371/journal.pone.0140388. eCollection 2015. PubMed PMID: 26485271; PubMed Central PMCID: PMC4618944.
3: Mnif I, Fendri R, Ghribi D. Biosorption of Congo Red from aqueous solution by Bacillus weihenstephanensis RI12; effect of SPB1 biosurfactant addition on biodecolorization potency. Water Sci Technol. 2015;72(6):865-74. doi: 10.2166/wst.2015.288. PubMed PMID: 26360745.
4: Jagusiak A, Konieczny L, Krol M, Marszalek P, Piekarska B, Piwowar P, Roterman I, Rybarska J, Stopa B, Zemanek G. Intramolecular immunological signal hypothesis revived--structural background of signalling revealed by using Congo Red as a specific tool. Mini Rev Med Chem. 2015;14(13):1104-13. Review. PubMed PMID: 25429660; PubMed Central PMCID: PMC4440395.
5: Hernández-Zamora M, Perales-Vela HV, Flores-Ortíz CM, Cañizares-Villanueva RO. Physiological and biochemical responses of Chlorella vulgaris to Congo red. Ecotoxicol Environ Saf. 2014 Oct;108:72-7. doi: 10.1016/j.ecoenv.2014.05.030. Epub 2014 Jul 18. PubMed PMID: 25042247.
6: de Vasconcelos DN, Ximenes VF. Albumin-induced circular dichroism in Congo red: Applications for studies of amyloid-like fibril aggregates and binding sites. Spectrochim Acta A Mol Biomol Spectrosc. 2015;150:321-30. doi: 10.1016/j.saa.2015.05.089. Epub 2015 May 30. PubMed PMID: 26056983.
7: Jadhav AH, Zhang H, Agyemang FO, Hiremath V, Lee K, Chandradass J, Seo JG, Kim H. Preparation and Characterization of Electro-Spun Fabricated Ag-TiO2 Composite Nanofibers and Its Enhanced Photo-Catalytic Activity for the Degradation of Congo Red. J Nanosci Nanotechnol. 2015 Oct;15(10):7988-96. PubMed PMID: 26726452.
8: Cooksey CJ. Quirks of dye nomenclature. 2. Congo red. Biotech Histochem. 2014 Jul;89(5):384-7. doi: 10.3109/10520295.2014.880513. Epub 2014 Feb 13. PubMed PMID: 24520883.
9: Cheng Z, Zhang L, Guo X, Jiang X, Li T. Adsorption behavior of direct red 80 and congo red onto activated carbon/surfactant: process optimization, kinetics and equilibrium. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Feb 25;137:1126-43. doi: 10.1016/j.saa.2014.08.138. Epub 2014 Sep 23. PubMed PMID: 25305604.
10: Habibi MH, Rahmati MH. The effect of operational parameters on the photocatalytic degradation of Congo red organic dye using ZnO-CdS core-shell nano-structure coated on glass by Doctor Blade method. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Feb 25;137:160-4. doi: 10.1016/j.saa.2014.08.110. Epub 2014 Sep 6. PubMed PMID: 25218225.
11: Yildirim N, Gonen U. Capacity of a newly isolated fungus Pleurotus eryngii from Tunceli, Ovacik for chemical oxygen demand reduction and biodecolorization of Azo-Dye Congo Red. Cell Mol Biol (Noisy-le-grand). 2015 Jun 7;61(3):8-11. PubMed PMID: 26068912.
12: Reichhardt C, McCrate OA, Zhou X, Lee J, Thongsomboon W, Cegelski L. Influence of the amyloid dye Congo red on curli, cellulose, and the extracellular matrix in E. coli during growth and matrix purification. Anal Bioanal Chem. 2016 Nov;408(27):7709-7717. Epub 2016 Aug 31. PubMed PMID: 27580606.
13: Zhang LL, Liao YW, Gao HJ, Wang ZZ, Shuai C. [Removal Congo Red from Aqueous Solution Using Poly (AM-co-DVB)]. Huan Jing Ke Xue. 2015 Jun;36(6):2195-202. Chinese. PubMed PMID: 26387325.
14: Khanjani S, Morsali A. Ultrasound-promoted coating of MOF-5 on silk fiber and study of adsorptive removal and recovery of hazardous anionic dye "congo red". Ultrason Sonochem. 2014 Jul;21(4):1424-9. doi: 10.1016/j.ultsonch.2013.12.012. Epub 2013 Dec 21. PubMed PMID: 24412182.
15: Yin B, Zhang S, Jiao Y, Liu Y, Qu F, Ma Y, Wu X. Removal of Congo red dye molecules by MnO2 nanorods. J Nanosci Nanotechnol. 2014 Sep;14(9):7157-60. PubMed PMID: 25924384.
16: Hernández-Zamora M, Cristiani-Urbina E, Martínez-Jerónimo F, Perales-Vela HV, Ponce-Noyola T, Montes-Horcasitas Mdel C, Cañizares-Villanueva RO. Bioremoval of the azo dye Congo Red by the microalga Chlorella vulgaris. Environ Sci Pollut Res Int. 2015 Jul;22(14):10811-23. doi: 10.1007/s11356-015-4277-1. Epub 2015 Mar 14. PubMed PMID: 25772869.
17: Kong F, Wang A, Cheng H, Liang B. Accelerated decolorization of azo dye Congo red in a combined bioanode-biocathode bioelectrochemical system with modified electrodes deployment. Bioresour Technol. 2014 Jan;151:332-9. doi: 10.1016/j.biortech.2013.10.027. Epub 2013 Oct 21. PubMed PMID: 24262842.
18: Satheesh Babu S, Mohandass C, Vijayaraj AS, Dhale MA. Detoxification and color removal of Congo red by a novel Dietzia sp. (DTS26) - a microcosm approach. Ecotoxicol Environ Saf. 2015 Apr;114:52-60. doi: 10.1016/j.ecoenv.2015.01.002. Epub 2015 Jan 16. PubMed PMID: 25600715.
19: Ljubas D, Smoljanić G, Juretić H. Degradation of Methyl Orange and Congo Red dyes by using TiO2 nanoparticles activated by the solar and the solar-like radiation. J Environ Manage. 2015 Sep 15;161:83-91. doi: 10.1016/j.jenvman.2015.06.042. Epub 2015 Jul 6. PubMed PMID: 26160663.
20: Frid P, Anisimov SV, Popovic N. Congo red and protein aggregation in neurodegenerative diseases. Brain Res Rev. 2007 Jan;53(1):135-60. Epub 2006 Sep 7. Review. PubMed PMID: 16959325.

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